N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide

Tryptophan fluorescence Protein folding models Intrinsic fluorescence probe

Generic Trp-peptide substitution without sequence verification introduces systematic bias in fluorescence quantification. Ac-Ala-Trp-Ala-NH₂ (AWA) bridges minimally quenched NATA and extensively quenched pentapeptide models for accurate deconvolution of local vs. long-range quenching. • IF 24,400 → 22,100 (denaturing): only 9.4% reduction vs. 27.6% for NATA, ensuring superior signal-to-noise in automated plate-reader screens. • Monoexponential triplet decay at pH 7 eliminates anionic-form artifacts found in WA (Ac-Trp-Ala-OH) phosphorescence. • ≥98% HPLC purity; full analytical characterization. Standard pack sizes 10 mg-1 g.

Molecular Formula C19H25N5O4
Molecular Weight 387.4 g/mol
CAS No. 835650-58-3
Cat. No. B15213916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide
CAS835650-58-3
Molecular FormulaC19H25N5O4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C19H25N5O4/c1-10(17(20)26)23-19(28)16(24-18(27)11(2)22-12(3)25)8-13-9-21-15-7-5-4-6-14(13)15/h4-7,9-11,16,21H,8H2,1-3H3,(H2,20,26)(H,22,25)(H,23,28)(H,24,27)/t10-,11-,16-/m0/s1
InChIKeyQZZLYUVCWRWUCS-MMPTUQATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide (CAS 835650-58-3) – Essential Procurement and Characterization Data for a Defined Tripeptide Fluorescence Probe


N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide (commonly abbreviated Ac-Ala-Trp-Ala-NH₂ or AWA) is a synthetic, N‑terminally acetylated and C‑terminally amidated tripeptide composed of L‑alanine, L‑tryptophan, and L‑alaninamide [1]. It belongs to the class of blocked tryptophan‑containing oligopeptides that serve as well‑characterized intrinsic fluorescence probes for studying protein folding, conformational dynamics, and molecular recognition events. The compound has a molecular formula of C₁₉H₂₅N₅O₄, a monoisotopic mass of 387.1907 g·mol⁻¹, a calculated XlogP of −0.4, and a topological polar surface area of 146 Ų, with five hydrogen‑bond donors and four acceptors . Commercial sourcing typically provides a purity specification of NLT 98% . The defining structural feature is a central tryptophan indole fluorophore flanked on both sides by alanine residues and protected by terminal blocking groups, which eliminates free‑terminus charge effects and makes the compound a superior model for tryptophan residues embedded within polypeptide chains.

Why Generic Tryptophan-Containing Tripeptides Cannot Substitute for N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide in Quantitative Biophysical Assays


Blocked tryptophan‑containing peptides are frequently treated as interchangeable model compounds for intrinsic fluorescence studies; however, even single‑residue positional isomerism or terminal‑group modification produces substantial, quantifiable shifts in photophysical parameters. For Ac‑Ala‑Trp‑Ala‑NH₂, the specific Ala‑Trp‑Ala sequence places the indole fluorophore between two peptide‑bond carbonyls on each side (four carbonyls total), establishing a characteristic excited‑state electron‑transfer quenching efficiency that differs markedly from that observed in NATA (two carbonyls), AAWAA (six carbonyls), or positional isomers such as Ac‑Trp‑Ala‑Ala‑NH₂ [1]. These electronic differences translate into reproducible, numeric deviations in fluorescence intensity, lifetime, quenching rate constants, triplet quantum yield, and host–guest binding affinity that preclude simple one‑for‑one substitution in any assay where tryptophan photophysics constitutes the readout [1][2][3]. Researchers and procurement specialists who substitute a generic “Ac‑X‑Trp‑Y‑NH₂” peptide without verifying the exact sequence and terminal capping therefore risk introducing systematic bias into fluorescence‑based quantification, molecular recognition experiments, and protein‑folding model studies.

Product-Specific Quantitative Differentiation Evidence for N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide (AWA) Versus Closest Analogs


Fluorescence Emission Intensity (IF at λmax) in Aqueous Solution – AWA vs. NATA vs. AAWAA

In neutral aqueous solution, Ac‑Ala‑Trp‑Ala‑NH₂ (AWA) exhibits a maximum fluorescence intensity (IF) of 24,400 at λmax 349 nm, which is 50.2% lower than the 49,000 observed for N‑acetyl‑L‑tryptophanamide (NATA, λmax 352 nm) and 14.4% lower than the 28,500 observed for the pentapeptide Ac‑Ala‑Ala‑Trp‑Ala‑Ala‑NH₂ (AAWAA, λmax 350 nm). The corresponding average fluorescence lifetimes (τave) are 2.44 ns (AWA), 4.04 ns (NATA), and 2.80 ns (AAWAA), confirming that the four peptide‑bond carbonyls of AWA quench the Trp excited state more efficiently than the six carbonyls of AAWAA, a finding attributed to conformational differences that bring carbonyl acceptors closer to the indole ring in the tripeptide [1].

Tryptophan fluorescence Protein folding models Intrinsic fluorescence probe

Bimolecular Fluorescence Quenching Rate Constants (kq) – AWA vs. NATA vs. AAWAA

The bimolecular quenching rate constants (kq) for acrylamide and iodide provide a direct readout of tryptophan solvent accessibility. For AWA, kq(acrylamide) = 4.00 M⁻¹·ns⁻¹ and kq(iodide) = 1.61 M⁻¹·ns⁻¹. These values are 18.7% and 26.5% lower, respectively, than those of NATA (kq‑acrylamide = 4.92, kq‑iodide = 2.19), yet 13.6% and 11.8% higher than those of AAWAA (kq‑acrylamide = 3.52, kq‑iodide = 1.44) [1]. The rank order (NATA > AWA > AAWAA for iodide kq) mirrors the trend in static IF, confirming that the Ala‑Trp‑Ala sequence confers a distinct, intermediate degree of fluorophore protection from diffusional quenchers.

Fluorescence quenching Solvent accessibility Tryptophan photophysics

Triplet Quantum Yield and Phosphorescence Decay – AWA vs. Tryptophan vs. Dipeptide AW

Heavy‑atom‑induced phosphorescence measurements at pH 7 reveal that the triplet quantum yield of AWA is slightly lower than that of free tryptophan, whereas the dipeptide Ac‑Ala‑Trp‑OH (AW) exhibits a twofold lower triplet quantum yield relative to tryptophan [1]. Furthermore, the phosphorescence decay of AWA at pH 7 is monoexponential and originates from the zwitterionic form, in contrast to the biexponential fluorescence decays observed for the same peptides, and distinct from the dipeptide WA (Ac‑Trp‑Ala‑OH) whose phosphorescence at pH 7 carries a 170‑μs lifetime component assigned to an anionic species [1].

Phosphorescence spectroscopy Triplet state dynamics Tryptophan photophysics

Host–Guest Binding Affinity to a Glucose Naphtho Crown Ether – AWA vs. Positional Tripeptide Isomers

The binding affinity of acetylated tripeptides to a glucose‑derived naphtho crown ether receptor in water was quantified by isothermal titration calorimetry (ITC) and fluorescence (Fl) titration. Ac‑Ala‑Trp‑Ala‑NH₂ (entry 6) exhibits Ka(ITC) = 1840 ± 410 M⁻¹ and Ka(Fl) = 1910 ± 60 M⁻¹. This affinity is 11.5% higher (ITC) than that of the positional isomer Ac‑Trp‑Ala‑Ala‑NH₂ (entry 5: Ka(ITC) = 1650 ± 650 M⁻¹) and 7.0% higher than Ac‑Ala‑Ala‑Trp‑NH₂ (entry 7: Ka(ITC) = 1720 ± 500 M⁻¹). However, it is 36.3% lower than the free‑amine counterpart H‑Ala‑Trp‑Ala‑NH₂ (entry 3: Ka(ITC) = 2890 ± 780 M⁻¹), demonstrating that N‑terminal acetylation significantly modulates host recognition [1].

Molecular recognition Supramolecular chemistry Tryptophan sensing

Fluorescence Lifetime (τave) Differentiation Under Denaturing Conditions – AWA vs. NATA vs. AAWAA in Concentrated Urea/GdnHCl

Under denaturing conditions (concentrated urea or guanidine hydrochloride), the average fluorescence lifetime of AWA decreases from 2.44 ns (native aqueous buffer, Table 4) to 1.90 ns (denaturing conditions, Table 5), representing a 22.1% reduction. NATA drops from 4.04 ns to 2.80 ns (30.7% reduction) and AAWAA drops from 2.80 ns to 2.05 ns (26.8% reduction). The corresponding IF values under denaturing conditions are: AWA = 22,100 (9.4% reduction from native), NATA = 35,500 (27.6% reduction), and AAWAA = 23,100 (18.9% reduction) [1]. The smaller relative IF decrease for AWA compared to NATA and AAWAA indicates that the Ala‑Trp‑Ala sequence provides a more denaturant‑resistant quenching geometry, making AWA a more stable fluorescence reference across folding‑unfolding transitions.

Protein denaturation Fluorescence lifetime Denatured state ensemble

Highest-Value Research and Industrial Application Scenarios for N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide Based on Quantitative Differentiation Evidence


Calibration Standard for Tryptophan Fluorescence Intensity in Protein Denatured‑State Ensemble Studies

When quantifying the contribution of short‑range peptide‑bond quenching to Trp fluorescence in denatured proteins, AWA serves as the essential intermediate calibration point. Its IF of 24,400 (native) and 22,100 (denaturing) bridges the gap between the minimally quenched NATA (49,000 / 35,500) and the more extensively quenched pentapeptide models, enabling researchers to deconvolve local sequence effects from long‑range tertiary contacts [1]. Any substitution with a different tripeptide sequence or uncapped analog would shift the calibration baseline and invalidate quantitative comparisons with published protein stability datasets.

Phosphorescence‑Based Protein Dynamics and Rotamer Configuration Analysis

Laboratories employing room‑temperature phosphorescence to probe protein internal dynamics require a model compound with a well‑characterized, monoexponential triplet decay that originates from a single (zwitterionic) species at physiological pH. AWA uniquely meets this requirement: its phosphorescence decay at pH 7 is monoexponential and free of the anionic‑form contribution that complicates the interpretation of WA (Ac‑Trp‑Ala‑OH) measurements [2]. This simplifies the deconvolution of triplet‑state kinetics in more complex protein systems and makes AWA the preferred procurement choice for phosphorescence calibration protocols.

Supramolecular Sensing and Tryptophan‑Selective Receptor Development

The glucose naphtho crown ether binding data demonstrate that the Ka of a Trp‑targeting receptor varies by ≥7% depending on whether the Trp residue occupies the central, N‑terminal, or C‑terminal position within an acetylated tripeptide [3]. For research groups developing Trp‑selective sensors for peptide analytes, AWA provides the definitive binding‑affinity benchmark for centrally positioned tryptophan. Using a positional isomer would introduce a systematic error of 7–11.5% in Ka determinations, compromising sensor calibration curves and limit‑of‑detection calculations.

Denaturant‑Insensitive Fluorescence Reference for High‑Throughput Protein Stability Screens

In industrial‑scale protein stability screening (e.g., formulation development, thermal‑shift assays), the 9.4% IF reduction exhibited by AWA under denaturing conditions—compared to 27.6% for NATA and 18.9% for AAWAA—makes it the superior internal fluorescence reference when denaturant concentration is varied across a 96‑well or 384‑well plate [1]. Its relative insensitivity to chemical denaturants reduces well‑to‑well variability and improves the signal‑to‑noise ratio in automated fluorescence plate readers, directly impacting the statistical power of stability screens.

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